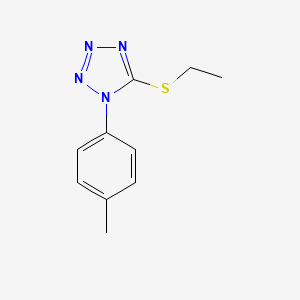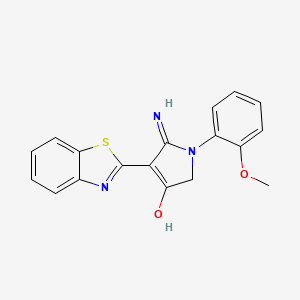
5-(ethylthio)-1-(4-methylphenyl)-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(ethylthio)-1-(4-methylphenyl)-1H-tetrazole, also known as 4-Methyl-5-Ethylthio-1H-Tetrazole or MET, is a tetrazole-based compound that has gained significant attention in scientific research due to its potential application in various fields. This compound has been extensively studied for its unique properties and potential uses in the pharmaceutical, agricultural, and industrial sectors.
Mécanisme D'action
The mechanism of action of 5-(ethylthio)-1-(4-methylphenyl)-1H-tetrazole is not fully understood, but it is believed to act by inhibiting the proliferation of cancer cells through the induction of apoptosis. It has also been found to inhibit the activity of several enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
In addition to its potential application in the pharmaceutical industry, 5-(ethylthio)-1-(4-methylphenyl)-1H-tetrazole has also been studied for its biochemical and physiological effects. It has been found to exhibit potent antioxidant activity and has been shown to protect against oxidative stress-induced cell damage. It has also been found to exhibit anti-inflammatory activity and has been shown to reduce inflammation in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(ethylthio)-1-(4-methylphenyl)-1H-tetrazole in lab experiments is its high potency and selectivity. It has been found to exhibit potent activity against cancer cells while having minimal effects on normal cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 5-(ethylthio)-1-(4-methylphenyl)-1H-tetrazole. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of interest is the further investigation of its potential application in the treatment of various diseases, including cancer and neurological disorders. Additionally, the potential use of this compound in the agricultural and industrial sectors for the development of new pesticides and materials is an area of interest for future research.
Méthodes De Synthèse
The synthesis of 5-(ethylthio)-1-(4-methylphenyl)-1H-tetrazole can be achieved through several methods, including the reaction of 4-methylphenylhydrazine with ethylthiocyanate in the presence of sodium azide. Another method involves the reaction of 4-methylphenylhydrazine with ethyl isothiocyanate in the presence of sodium azide. Both methods are effective and have been used to produce high yields of 5-(ethylthio)-1-(4-methylphenyl)-1H-tetrazole.
Applications De Recherche Scientifique
5-(ethylthio)-1-(4-methylphenyl)-1H-tetrazole has been extensively studied for its potential application in various scientific fields. In the pharmaceutical industry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. It has been found to exhibit potent anticancer activity against several cancer cell lines, including leukemia, breast, and colon cancer cells.
Propriétés
IUPAC Name |
5-ethylsulfanyl-1-(4-methylphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-3-15-10-11-12-13-14(10)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEQSVCUPZZLKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=NN1C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethylsulfanyl-1-(p-tolyl)tetrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethoxy-N-[2-(4-morpholinyl)-1-phenylethyl]benzamide](/img/structure/B6080465.png)
![{1'-[2-(cyclopentyloxy)benzyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6080476.png)
![N-methyl-N-(2-phenylethyl)-1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinamine](/img/structure/B6080479.png)


![7-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-2-methyl-1,3-benzoxazole](/img/structure/B6080501.png)
![N-({1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B6080504.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6080512.png)
![1-[2-(4-fluorophenyl)ethyl]-4-[(3-methoxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6080526.png)
![N~1~-(5-benzoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-N~2~,N~2~-diethylglycinamide hydrochloride](/img/structure/B6080535.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6080545.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6080553.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(4-ethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6080555.png)
![2-[(2,4-dichlorobenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B6080556.png)